molecular formula C23H22N4O3 B3206805 6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040673-95-7

6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B3206805
CAS No.: 1040673-95-7
M. Wt: 402.4 g/mol
InChI Key: MYFRNHZUUULFGI-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazin-3-one core substituted with a 3,4-dimethylphenyl group at position 6 and a [3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at position 2.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-4-29-19-9-7-17(8-10-19)23-24-21(30-26-23)14-27-22(28)12-11-20(25-27)18-6-5-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFRNHZUUULFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution with Dimethylphenyl Group:

    Attachment of the Ethoxyphenyl-Oxadiazole Moiety: The ethoxyphenyl-oxadiazole moiety can be synthesized separately and then attached to the pyridazinone core through nucleophilic substitution reactions, often using reagents like ethoxybenzoyl chloride and oxadiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a. Pyrazoline Derivatives ()

Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h) share the 3,4-dimethylphenyl and 4-ethoxyphenyl groups but utilize a pyrazoline core. Pyrazolines are more flexible than dihydropyridazinones, which may reduce target specificity. The pyrazoline derivative 2h has a lower molecular weight (356 g/mol vs. ~418 g/mol for the target compound) and a melting point of 102–106°C, suggesting differences in crystallinity and solubility .

b. Dihydropyrimidinethione Derivatives ()

The compound 6-methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione replaces the dihydropyridazinone with a dihydropyrimidinethione core. The 4-methylphenyl substituent on the oxadiazole reduces steric hindrance relative to the ethoxy group in the target compound .

c. Triazolopyrimidinone Derivatives ()

Compounds like 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one feature a triazolopyrimidinone core. This fused ring system enhances π-π stacking interactions but may reduce solubility due to increased planarity. The 3-fluorobenzyl group introduces electronegativity, contrasting with the ethoxyphenyl’s electron-donating nature in the target compound .

Substituent Modifications

a. Oxadiazole Substituents
  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl: The ethoxy group in the target compound increases lipophilicity (calculated logP ~3.5 vs. This is observed in 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h), which has a lower yield (80% vs. 85% for ethoxy analog 2h) .
  • Trifluoromethyl Groups (): Compounds like 47 and 48 in incorporate trifluoromethyl groups on biphenyl-oxadiazole hybrids, enhancing metabolic stability and electron-withdrawing effects.
b. Sulfur vs. Oxygen Linkers

The compound 3-(3,4-dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (F840-0471, ) replaces the dihydropyridazinone’s oxygen with a sulfanyl group. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but improve radical scavenging activity. Its molecular weight (418.52 g/mol) is comparable to the target compound .

Pharmacological Implications

  • TRPA1/TRPV1 Antagonism () : Oxadiazole-containing compounds like 46–51 inhibit ion channels, implying the target compound may share similar targets due to its oxadiazole moiety.
  • Anti-inflammatory Activity (): Dihydropyridazinones with thioxo-triazole substituents exhibit anti-inflammatory effects, suggesting the target compound’s core could be optimized for this purpose .

Data Table: Key Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP* Melting Point (°C) Notable Features
Target Compound Dihydropyridazin-3-one 3,4-Dimethylphenyl; 4-Ethoxyphenyl ~418 ~3.5 Not reported Rigid core, bioisosteric oxadiazole
F840-0471 () Pyridazine Sulfanyl linker; 4-Ethoxyphenyl 418.52 ~3.8 Not reported Enhanced radical scavenging potential
2h () Pyrazoline 3,4-Dimethylphenyl; 4-Ethoxyphenyl 356 ~3.2 102–106 Flexible core, lower molecular weight
6-Methyl-dihydropyrimidinethione () Dihydropyrimidinethione 4-Methylphenyl; oxadiazole ~392 ~3.4 Not reported Thione group for metal coordination
Triazolopyrimidinone () Triazolopyrimidinone 3-Fluorobenzyl; dimethoxyphenyl 463.43 ~2.9 Not reported Planar structure, fluorinated substituent

*logP values estimated using fragment-based methods.

Biological Activity

6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound characterized by a pyridazinone core and various substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure

The compound's structure can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H22N4O3
Molecular Weight 398.45 g/mol
CAS Number 1040673-95-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The presence of the oxadiazole moiety is known to enhance antimicrobial activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and microbial resistance.

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways essential for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.
  • DNA Interference : There is potential for interaction with DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the oxadiazole class. Key findings include:

Anticancer Studies

A study published in MDPI highlighted that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values ranging from 0.12 to 15.63 µM . These findings suggest that modifications to the oxadiazole structure can enhance anticancer potency.

Antimicrobial Studies

Research has shown that oxadiazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Inhibitory assays conducted on carbonic anhydrases revealed that certain oxadiazole derivatives could selectively inhibit these enzymes at nanomolar concentrations . This suggests potential therapeutic applications in conditions where enzyme modulation is beneficial.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound IC50 (µM) Activity Type
6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-oneN/AAnticancer
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one15.63Anticancer
Oxadiazole Derivative A0.12Anticancer
Oxadiazole Derivative B0.75Enzyme Inhibition

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what role do functional groups play in these reactions?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. The ethoxyphenyl group on the oxadiazole ring directs regioselectivity during cyclization, while the dimethylphenyl substituent stabilizes the dihydropyridazinone core via hydrophobic interactions. Controlled reflux in solvents like triethyl orthoacetate facilitates oxadiazole formation .

Q. What spectroscopic and computational methods are most effective for confirming the molecular structure?

Use a combination of 1H/13C NMR to verify proton environments and carbon frameworks, IR spectroscopy to identify carbonyl (C=O) and oxadiazole (C=N) stretches, and mass spectrometry for molecular weight confirmation. X-ray crystallography resolves 3D geometry, while DFT calculations predict electronic properties and validate experimental data .

Q. What are the common challenges in purifying this compound, and what techniques are recommended?

Challenges include separating regioisomers during cyclization and removing unreacted intermediates. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for initial purification, followed by recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers design initial bioactivity screening assays for this compound?

Prioritize in vitro enzymatic assays (e.g., kinase or protease inhibition) based on structural analogs’ reported targets. Include antimicrobial screening (MIC assays against Gram-positive/negative bacteria) and cytotoxicity profiling (MTT assay on human cell lines) to establish baseline activity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields during the oxadiazole cyclization step?

Optimize temperature (70–90°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF for high dielectric constant). Introduce catalytic bases (e.g., triethylamine) to deprotonate intermediates. Monitor reaction progress via TLC or in situ FTIR to terminate at peak cyclization efficiency .

Q. What strategies resolve contradictions in reported bioactivities of structurally similar 1,2,4-oxadiazole derivatives?

Conduct comparative SAR studies by synthesizing analogs with systematic substituent variations (e.g., ethoxy vs. methoxy groups). Validate activities using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply molecular docking to identify critical binding interactions that explain divergent results .

Q. How does the substitution pattern on the oxadiazole ring influence electronic properties and target binding?

Electron-donating groups (e.g., ethoxy) increase oxadiazole ring electron density, enhancing π-π stacking with aromatic residues in enzyme active sites. Use Hammett substituent constants (σ values) to correlate electronic effects with inhibitory potency. Docking simulations (AutoDock Vina) can map substituent positioning relative to hydrophobic pockets .

Q. What in silico approaches predict metabolic stability and toxicity profiles?

Perform ADMET prediction using tools like SwissADME or ADMETLab to estimate metabolic pathways (e.g., CYP450-mediated oxidation). Validate with molecular dynamics simulations (GROMACS) to assess interactions with metabolizing enzymes. Cross-reference with AMES test data for mutagenicity risk .

Q. How to design a structure-activity relationship (SAR) study focusing on the dihydropyridazinone core?

Synthesize derivatives with modifications at positions 2 (oxadiazole linker) and 6 (dimethylphenyl). Test electronic effects by replacing methyl with electron-withdrawing groups (e.g., -CF3) and steric effects via bulkier substituents. Use PLS regression to correlate structural descriptors with bioactivity .

Q. What experimental controls are critical when addressing compound instability during bioassays?

Include vehicle controls (DMSO/water) to rule out solvent-mediated degradation. Perform accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Use antioxidants (e.g., BHT) in assay buffers if oxidation is suspected. Validate results with freshly prepared stock solutions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

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